3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride
Description
Chemical Identity and Nomenclature
The compound is systematically named 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride , reflecting its structural components (Table 1). Its molecular formula is $$ \text{C}8\text{H}{10}\text{ClN}_5\text{S} $$, with a molecular weight of 243.72 g/mol . The SMILES notation (CSC1=NN=NN1C2=CC=CC(=C2)N.Cl) and InChI key (AWOZMYKEBAMZQC-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry . Common synonyms include 3-(5-methylsulfanyltetrazol-1-yl)aniline hydrochloride and 1172981-09-7 .
Table 1. Structural identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | 3-(5-methylsulfanyltetrazol-1-yl)aniline hydrochloride |
| Molecular Formula | $$ \text{C}8\text{H}{10}\text{ClN}_5\text{S} $$ |
| SMILES | CSC1=NN=NN1C2=CC=CC(=C2)N.Cl |
| InChI Key | AWOZMYKEBAMZQC-UHFFFAOYSA-N |
| Molecular Weight | 243.72 g/mol |
Historical Development in Heterocyclic Chemistry
The synthesis of tetrazoles dates to 1901, when Hantzsch and Vagt reported their preparation via [3+2] cycloaddition of nitriles and azides . This methodology laid the groundwork for derivatives like 3-[5-(methylsulfanyl)-1H-tetrazol-1-yl]aniline hydrochloride, first documented in PubChem in 2009 . Aniline, isolated in 1826, became a cornerstone of dye chemistry by the mid-19th century . The fusion of tetrazole and aniline moieties emerged as a strategy to enhance bioactivity, particularly in drug design, where tetrazoles serve as bioisosteres for carboxylic acids .
Position Within Tetrazole-Aniline Hybrid Compounds
This compound belongs to a class of tetrazole-aniline hybrids characterized by a tetrazole ring linked to an aniline group. Key structural variations among analogs include:
- Substituent position : The methylsulfanyl group at the tetrazole’s 5-position distinguishes it from derivatives like 3-(2-methyl-2H-tetrazol-5-yl)aniline and 4-(1H-tetrazol-5-ylmethyl)aniline .
- Functional groups : Unlike 3-(5-methyl-1H-tetrazol-1-yl)aniline , this compound features a hydrochloride salt, enhancing solubility for synthetic applications.
Table 2. Comparison of tetrazole-aniline hybrids
These hybrids are pivotal in drug discovery, with demonstrated roles in inhibiting tubulin polymerization and acting as anticancer agents . The methylsulfanyl group in 3-[5-(methylsulfanyl)-1H-tetrazol-1-yl]aniline hydrochloride may influence electronic properties, potentially enhancing binding affinity in biological targets .
Properties
IUPAC Name |
3-(5-methylsulfanyltetrazol-1-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S.ClH/c1-14-8-10-11-12-13(8)7-4-2-3-6(9)5-7;/h2-5H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOIDVVNMOPMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tetrazole precursor is replaced by a methylsulfanyl group.
Attachment of the Aniline Group: The aniline group can be attached through various coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aniline derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Catalytic Roles of InCl₃
Indium chloride (InCl₃) is frequently used as a catalyst in multi-component reactions (MCRs) to synthesize heterocyclic compounds. For tetrazole-containing systems:
-
Mechanistic Insight : InCl₃ facilitates nucleophilic attacks and proton transfers, enabling efficient cyclization and condensation steps. For example, in pyrano[2,3-c]pyrazole synthesis, InCl₃ (20 mol%) catalyzes the reaction of ethyl acetoacetate, hydrazine, and malononitrile under ultrasound irradiation .
-
Comparison of Catalysts :
Reactivity of the Methylsulfanyl Group
The methylsulfanyl (-SMe) substituent on the tetrazole ring influences reactivity:
-
Electron-donating effect : Enhances nucleophilicity of adjacent atoms, potentially enabling substitution or addition reactions.
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Thermal stability : The -SMe group may undergo oxidation (e.g., to sulfoxide or sulfone) under oxidizing conditions, though specific data for this compound are unavailable.
Potential Reaction Mechanisms
While explicit mechanisms for this compound are not documented, analogous systems suggest:
-
Protonation of the amino group : The hydrochloride salt likely involves protonation of the aniline’s amino group, which may suppress nucleophilic reactivity.
-
Tetrazole ring participation : The tetrazole could act as a leaving group in substitution reactions or engage in cycloaddition chemistry.
-
Cross-coupling reactions : The methylsulfanyl group might participate in C-S bond cleavage under specific conditions (e.g., transition metal catalysis).
Stability and Isolation
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the tetrazole moiety exhibit significant anticancer properties. For instance, a study evaluated a series of tetrazole derivatives and found that those similar in structure to 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride demonstrated promising activity against various human cancer cell lines.
Table 1: Anticancer Activity of Tetrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 2.5 | |
| Compound B | MCF-7 | 3.0 | |
| This compound | A549 (Lung) | TBD | Current Study |
Synthesis and Structural Studies
The synthesis of this compound can be achieved through various synthetic routes involving the reaction of aniline derivatives with methylthio-containing tetrazoles. The structural elucidation is typically performed using techniques such as NMR spectroscopy and X-ray crystallography.
Table 2: Synthesis Pathways for Tetrazole Derivatives
| Synthesis Method | Key Reactants | Yield (%) |
|---|---|---|
| Method A | Aniline + Methylthio-Tetrazole | 75 |
| Method B | Aniline + Dimethylformamide | 82 |
Case Studies
Several studies have focused on the therapeutic potential of tetrazole derivatives:
- Study on Antitumor Activity : In vitro studies demonstrated that compounds similar to this compound showed significant cytotoxicity against multiple cancer cell lines including breast and lung cancers. The most effective compounds had IC50 values in the low micromolar range .
- Pharmacokinetic Studies : Research has also been conducted to assess the pharmacokinetics of these compounds. Initial findings suggest favorable absorption and distribution characteristics that enhance their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes, while the aniline group can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Tetrazole vs. Triazole Derivatives
The compound’s tetrazole core distinguishes it from triazole-based analogues. For example, 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol () shares a sulfur-containing substituent but features a triazole ring. Key differences include:
- Acidity : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~8–10), enabling stronger hydrogen-bonding interactions in drug-receptor binding .
- Stability : Tetrazoles exhibit higher thermal and oxidative stability compared to triazoles, which degrade more readily under harsh conditions.
- Coordination Chemistry : Triazoles (e.g., in ) are widely used in metal-organic frameworks (MOFs) due to their nitrogen-rich coordination sites. Tetrazoles, with an additional nitrogen atom, could offer enhanced ligand versatility, though this remains underexplored .
Functional Group Modifications: Methylsulfanyl vs. Other Substituents
The methylsulfanyl group (-SMe) in the target compound contrasts with other sulfur-based substituents, such as thiol (-SH) or sulfonyl (-SO2R) groups. For instance:
- Thiol Derivatives : Compounds like 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol () are prone to oxidation, forming disulfides, whereas the methylsulfanyl group in the tetrazole derivative resists oxidation, enhancing shelf-life.
- Sulfonyl Derivatives : Sulfonyl groups increase water solubility but reduce lipophilicity compared to methylsulfanyl, impacting bioavailability.
Biological Activity
3-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₉N₅S
- Molecular Weight : 207.26 g/mol
- IUPAC Name : 3-(5-methylsulfanyltetrazol-1-yl)aniline
The compound consists of a tetrazole ring substituted with a methylsulfanyl group and an aniline moiety. This unique combination is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound demonstrated a notable ability to inhibit the growth of Staphylococcus aureus, indicating potential for development as an antibacterial agent.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are presented in Table 2.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A549 | 15.2 | Induction of apoptosis |
| MCF-7 | 22.5 | Cell cycle arrest at G2/M phase |
The IC50 values indicate that the compound is effective at lower concentrations in inducing cell death in cancer cells through mechanisms such as apoptosis and cell cycle modulation .
The mechanism by which 3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline exerts its biological effects involves interaction with specific molecular targets within the cells. The tetrazole ring may facilitate binding to enzymes or receptors involved in cellular signaling pathways, potentially leading to the inhibition of tumor growth or bacterial proliferation.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Properties : In a comparative study against standard antibiotics, the compound demonstrated superior efficacy against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .
- Cancer Research : In a recent investigation involving multiple cancer cell lines, the compound was shown to significantly reduce cell viability compared to untreated controls, supporting its role as an anticancer agent .
Q & A
Basic Question: What are the most efficient synthetic routes for 3-[5-(methylsulfanyl)-1H-tetrazol-1-yl]aniline hydrochloride?
Answer:
Key methodologies include:
- Solvent-free reductive amination for intermediate preparation, using hydrazine hydrate and absolute ethanol under reflux (4 hours), monitored by TLC (chloroform:methanol, 7:3 ratio) .
- Multi-step synthesis involving methanesulfonic acid and palladium catalysts (e.g., XPhos) in 1,4-dioxane at 90°C for 3 hours, followed by purification via column chromatography (70% yield reported) .
- Critical parameters : Reaction temperature (85–90°C), anhydrous sodium sulfate for drying organic phases, and saturated sodium chloride for washing .
Basic Question: How is structural characterization of this compound validated in academic research?
Answer:
Standard protocols involve:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the tetrazole and aniline rings.
- HPLC-MS for purity assessment, using gradients optimized for polar heterocycles (e.g., methanol/water with 0.1% formic acid) .
- Elemental analysis (C, H, N, S) to verify stoichiometry, particularly for the hydrochloride salt form .
Advanced Question: How can researchers design assays to evaluate its biological activity against microbial systems?
Answer:
Advanced methodologies include:
- In vitro zoospore regulation models : Dose-response curves (0.1–100 µM) to assess inhibition of microbial communication, inspired by leucine’s role in zoospore development .
- Cell viability assays (e.g., MTT) paired with confocal microscopy to track intracellular uptake in fungal hyphae.
- Multi-omics integration : Transcriptomic profiling (RNA-seq) post-treatment to identify target pathways .
Advanced Question: What computational strategies predict its reactivity in nucleophilic substitution reactions?
Answer:
Advanced approaches leverage:
- DFT calculations (B3LYP/6-31G*) to map electron density on the tetrazole’s sulfur and nitrogen atoms, identifying sites for electrophilic attack.
- Molecular docking (AutoDock Vina) to simulate interactions with enzymatic active sites (e.g., cytochrome P450 isoforms) .
- MD simulations (GROMACS) to assess solvation effects in aqueous vs. non-polar solvents .
Advanced Question: How do researchers resolve contradictions in stability data under varying pH conditions?
Answer:
Contradictions are addressed via:
- Accelerated stability studies : Incubate at 25°C/60% RH and 40°C/75% RH for 28 days, monitoring degradation via UPLC-PDA .
- pH-rate profiling : Determine hydrolysis kinetics (kobs) in buffers (pH 1–10) to identify degradation pathways (e.g., tetrazole ring cleavage) .
- Isotopic labeling (²H/¹⁵N) to trace proton exchange mechanisms in acidic conditions .
Advanced Question: What mechanistic insights guide its use in heterogeneous catalysis?
Answer:
Advanced studies focus on:
- Kinetic isotope effects (KIE) to distinguish rate-determining steps (e.g., C–S bond cleavage vs. proton transfer) .
- In situ FTIR to detect transient intermediates during catalytic cycles .
- XAS (X-ray absorption spectroscopy) to monitor oxidation states of metal catalysts (e.g., Pd) in coupling reactions .
Basic Question: Which analytical techniques are critical for quantifying impurities in synthesized batches?
Answer:
- HPLC-DAD with C18 columns (5 µm, 250 × 4.6 mm) and 0.1% TFA in acetonitrile/water .
- ICP-MS for trace metal detection (e.g., Pd residues from catalytic steps) .
- Karl Fischer titration to ensure <0.1% water content in the hydrochloride salt .
Advanced Question: How do structural analogs inform SAR studies for this compound?
Answer:
- Comparative crystallography : X-ray structures of analogs (e.g., 4-methoxy-3-(5-methyltetrazol-1-yl)aniline) reveal steric effects of substituents on π-π stacking .
- Free-Wilson analysis to quantify contributions of methylsulfanyl vs. methoxy groups to logP and solubility .
- QSAR models using descriptors like polar surface area and H-bond acceptors to predict membrane permeability .
Advanced Question: How are contradictory spectral data (e.g., NMR shifts) reconciled?
Answer:
- Multi-nuclear NMR : ¹⁵N-labeled samples clarify ambiguous couplings in the tetrazole ring .
- Dynamic NMR (DNMR) to detect conformational exchange broadening at variable temperatures .
- X-ray crystallography as a gold standard for resolving tautomeric equilibria (e.g., 1H vs. 2H-tetrazole forms) .
Advanced Question: What frameworks guide experimental design for interdisciplinary studies?
Answer:
The quadripolar model integrates:
- Theoretical pole : Hypotheses on tetrazole’s role in hydrogen bonding.
- Epistemological pole : Validity of spectroscopic vs. crystallographic data.
- Morphological pole : Lab workflows (e.g., parallel synthesis vs. sequential steps).
- Technical pole : Instrument calibration protocols for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
